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Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B1429731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the

HIV-1 protease inhibitor Darunavir to its hydroxylated metabolite, Hydroxy Darunavir. This

document details the enzymatic pathway, presents relevant pharmacokinetic data, outlines

experimental protocols for studying this biotransformation, and includes visualizations of the

metabolic and experimental workflows.

Introduction
Darunavir is a potent antiretroviral drug that plays a crucial role in the management of HIV-1

infection.[1] Its efficacy is significantly influenced by its pharmacokinetic profile, which is

primarily determined by its metabolism in the liver. A key metabolic pathway is the hydroxylation

of Darunavir to form Hydroxy Darunavir. Understanding this metabolic conversion is critical for

drug development, optimizing therapeutic regimens, and predicting potential drug-drug

interactions.

The Metabolic Pathway of Darunavir
The primary enzyme responsible for the metabolism of Darunavir is Cytochrome P450 3A4

(CYP3A4), which is predominantly found in the liver and intestines.[2][3] Darunavir undergoes

several oxidative metabolic reactions, including carbamate hydrolysis, aniline aromatic

hydroxylation, and isobutyl aliphatic hydroxylation.[1][4] The formation of Hydroxy Darunavir is
the result of isobutyl aliphatic hydroxylation.[5]
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This metabolic process is significantly inhibited by the co-administration of Ritonavir, a potent

CYP3A4 inhibitor.[2][3] This "boosting" effect of Ritonavir leads to a substantial increase in the

plasma concentration and half-life of Darunavir, thereby enhancing its antiretroviral activity.[1]

[2]

Chemical Structures
The chemical structures of Darunavir and its metabolite, Hydroxy Darunavir, are presented

below.

Darunavir:

IUPAC Name: [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] N-[(2S,3R)-4-[(4-

aminophenyl)sulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula: C27H37N3O7S

Hydroxy Darunavir:

IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-

aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-

yl]carbamate[6]

Molecular Formula: C27H37N3O8S[7]

The hydroxylation occurs on the isobutyl group of the Darunavir molecule.

Metabolic Pathway Diagram
The following diagram illustrates the CYP3A4-mediated conversion of Darunavir to Hydroxy
Darunavir.

Darunavir Hydroxy Darunavir
CYP3A4

(Isobutyl Aliphatic
Hydroxylation)

Click to download full resolution via product page
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Figure 1: Metabolic conversion of Darunavir to Hydroxy Darunavir.

Quantitative Data
While specific Michaelis-Menten kinetic parameters (Km and Vmax) for the conversion of

Darunavir to Hydroxy Darunavir by CYP3A4 are not readily available in published literature,

pharmacokinetic studies provide valuable quantitative insights into the overall metabolism and

excretion of Darunavir.

Table 1: Pharmacokinetic Parameters of Darunavir

Parameter
Unboosted
Darunavir

Boosted Darunavir
(with Ritonavir)

Reference

Bioavailability 37% 82% [2]

Excretion in Feces
81.7% of administered

radioactivity

79.5% of administered

radioactivity
[1]

Excretion in Urine
12.2% of administered

radioactivity

13.9% of administered

radioactivity
[1]

Unchanged Darunavir

in Feces
8.0% of dose 48.8% of dose [1]

Unchanged Darunavir

in Urine
1.2% of dose 7.7% of dose [1]

Note: The data highlights the significant impact of Ritonavir on reducing the metabolism of

Darunavir, leading to a higher proportion of the unchanged drug being excreted.

Experimental Protocols
The following sections provide a detailed methodology for a typical in vitro experiment to study

the metabolism of Darunavir to Hydroxy Darunavir using human liver microsomes (HLMs).

In Vitro Metabolism of Darunavir in Human Liver
Microsomes
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Objective: To determine the in vitro metabolic conversion of Darunavir to Hydroxy Darunavir in
human liver microsomes and to assess the inhibitory effect of Ritonavir.

Materials:

Darunavir

Hydroxy Darunavir (as a reference standard)

Ritonavir

Pooled Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate

dehydrogenase)

Potassium phosphate buffer (pH 7.4)

Acetonitrile (ACN)

Formic acid

Ultrapure water

Incubator/shaking water bath (37°C)

Microcentrifuge tubes

LC-MS/MS system

Procedure:

Preparation of Reagents:

Prepare a stock solution of Darunavir in a suitable solvent (e.g., DMSO or methanol).

Prepare a stock solution of Ritonavir.
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Prepare working solutions of Darunavir and Ritonavir by diluting the stock solutions in the

incubation buffer.

Prepare the NADPH regenerating system according to the manufacturer's instructions.

Incubation:

In microcentrifuge tubes, pre-warm the HLM suspension (final protein concentration

typically 0.2-1.0 mg/mL) and the Darunavir working solution (final concentration, e.g., 1

µM) in potassium phosphate buffer at 37°C for 5 minutes.

For the inhibition assay, add the Ritonavir working solution to the incubation mixture.

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

The final incubation volume is typically 200-500 µL.

Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5,

15, 30, and 60 minutes).

Reaction Termination and Sample Preparation:

Terminate the reaction at each time point by adding an equal volume of ice-cold

acetonitrile containing an internal standard.

Vortex the samples vigorously to precipitate the proteins.

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the

precipitated protein.

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis:

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations

of Darunavir and Hydroxy Darunavir.

Use a suitable C18 column for chromatographic separation.
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The mobile phase typically consists of a gradient of water with 0.1% formic acid and

acetonitrile with 0.1% formic acid.

Monitor the parent and product ions for Darunavir, Hydroxy Darunavir, and the internal

standard in multiple reaction monitoring (MRM) mode.

Data Analysis:

Calculate the rate of disappearance of Darunavir and the rate of formation of Hydroxy
Darunavir.

Determine the effect of Ritonavir on the metabolic conversion by comparing the rates in

the presence and absence of the inhibitor.
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Figure 2: Signaling pathway of Darunavir metabolism and inhibition by Ritonavir.

Experimental Workflow for In Vitro Metabolism Study
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7. Supernatant Transfer

8. LC-MS/MS Analysis
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(Metabolic Rate Calculation)
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Figure 3: Experimental workflow for an in vitro Darunavir metabolism assay.

Conclusion
The metabolic conversion of Darunavir to Hydroxy Darunavir, primarily mediated by CYP3A4,

is a critical determinant of the drug's pharmacokinetic profile and therapeutic efficacy. The co-

administration of Ritonavir effectively inhibits this pathway, leading to increased plasma

concentrations of Darunavir. The experimental protocols and workflows detailed in this guide

provide a framework for researchers to investigate this and other drug metabolism pathways,

contributing to the development of safer and more effective therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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